molecular formula C10H12Cl2N2O2 B1344224 tert-Butyl 5,6-dichloropyridin-3-ylcarbamate CAS No. 275383-96-5

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Cat. No.: B1344224
CAS No.: 275383-96-5
M. Wt: 263.12 g/mol
InChI Key: DKHGGFHSPXVTDE-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carbamate group at position 3. The carbamate group is further substituted with a tert-butyl group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the development of agrochemicals and other specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate typically involves the reaction of 5,6-dichloropyridin-3-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.

    Hydrolysis: The major products are 5,6-dichloropyridin-3-amine and tert-butanol.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloropyridin-3-ylcarbamate
  • tert-Butyl 6-chloropyridin-3-ylcarbamate
  • tert-Butyl 5,6-difluoropyridin-3-ylcarbamate

Uniqueness

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different substituents .

Properties

IUPAC Name

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGGFHSPXVTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626077
Record name tert-Butyl (5,6-dichloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275383-96-5
Record name tert-Butyl (5,6-dichloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloropyridin-3-amine (commercially available) in THF (0.2 M) stirred at 0° C. was added (BOC)2O (1.2 eq). The reaction mixture was heated at 40° C. until full conversion as monitored by TLC. The reaction mixture was then concentrated. Flash chromatography (silica gel, 20-50% EtOAc in hexanes) of the elude afforded tert-butyl 5,6-dichloropyridin-3-ylcarbamate.
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Synthesis routes and methods II

Procedure details

To a suspension of 5,6-dichloronicotinic acid (5.1 g) in tert-butyl alcohol (50 ml) were added triethylamine (2.7 g) and phosphorus diphenylazide (7.3 g) in a nitrogen atmosphere and the mixture was heated to 80° C. After 8 hr, the reaction mixture was cooled and water and ethyl acetate were added. The mixture was washed 3 times with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated. The residue was applied to flash silica gel chromatography (silica gel, 30 ml) and eluted with hexane:ethyl acetate=5:1-2:1 to give 3-(N-(tert-butoxycarbonyl)amino)-5,6-dichloropyridine as a colorless solid (6.49 g).
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